4-(4-Acetylpiperazin-1-yl)phenyl acetate

Pharmaceutical Analysis Reference Standards Quality Control

4-(4-Acetylpiperazin-1-yl)phenyl acetate (CAS 133345-21-8) is the official Ketoconazole Impurity 26 reference standard mandated by USP/EP monographs. Supplied as a fully characterized, ≥98% pure (HPLC) certified material, it is essential for HPLC/LC-MS method development, system suitability testing, and impurity profiling in ANDA submissions. Unlike generic piperazine derivatives, only this exact impurity ensures ICH Q2(R2) compliance. Procure this authenticated standard to avoid method invalidation and regulatory rejection. Global shipping available from stock.

Molecular Formula C14H18N2O3
Molecular Weight 262.31
CAS No. 133345-21-8
Cat. No. B601751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Acetylpiperazin-1-yl)phenyl acetate
CAS133345-21-8
Molecular FormulaC14H18N2O3
Molecular Weight262.31
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC(=O)C
InChIInChI=1S/C14H18N2O3/c1-11(17)15-7-9-16(10-8-15)13-3-5-14(6-4-13)19-12(2)18/h3-6H,7-10H2,1-2H3
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Acetylpiperazin-1-yl)phenyl Acetate (CAS 133345-21-8) Supplier Sourcing & Characterization Guide


4-(4-Acetylpiperazin-1-yl)phenyl acetate (CAS 133345-21-8), an organic compound with molecular formula C14H18N2O3 and molecular weight of 262.30 g/mol, is primarily recognized in the pharmaceutical industry as Ketoconazole Impurity 26 [1]. It is supplied as a fully characterized reference standard, with typical purity specifications of 98% (HPLC) , and is compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications [1].

Why Generic Substitution Fails for 4-(4-Acetylpiperazin-1-yl)phenyl Acetate: The Need for a Certified Reference Standard


The utility of 4-(4-Acetylpiperazin-1-yl)phenyl acetate is not as a general chemical reagent, but as a specific, certified reference standard for the quality control of Ketoconazole, an antifungal drug [1]. Generic or in-class compounds cannot be simply interchanged because this specific molecule is a named impurity in the USP and EP monographs for Ketoconazole [1]. Using a different compound would invalidate analytical methods (e.g., HPLC, LC-MS) that rely on this specific impurity for system suitability, method validation, and quantification, potentially leading to non-compliance with ICH Q2(R2) guidelines and regulatory submissions (ANDAs) [2].

Quantitative Differentiation Guide: 4-(4-Acetylpiperazin-1-yl)phenyl Acetate vs. Closest Analogs


Regulatory Designation and Purity Comparison: 4-(4-Acetylpiperazin-1-yl)phenyl Acetate vs. Ketoconazole Impurity B

4-(4-Acetylpiperazin-1-yl)phenyl acetate is specifically designated as Ketoconazole Impurity 26 and is a named impurity in regulatory pharmacopoeias (USP and EP) [1]. In contrast, a close analog like Ketoconazole Impurity B (CAS 581806-59-9) is a different degradation product, and its use as a substitute would not meet the identity requirement for this specific impurity. The target compound is supplied with detailed characterization data compliant with regulatory guidelines and has a guaranteed purity of 98% .

Pharmaceutical Analysis Reference Standards Quality Control Impurity Profiling

Quantitative Activity in Biological Assays: N-[4-(4-Acetylpiperazin-1-yl)phenyl]-N-[(5-methylthien-2-yl)methyl]amine vs. Its Structural Analogs

A derivative of 4-(4-acetylpiperazin-1-yl)phenyl, N-[4-(4-acetylpiperazin-1-yl)phenyl]-N-[(5-methylthien-2-yl)methyl]amine, demonstrated measurable inhibition of SV40 Large T Antigen ATPase activity with an IC50 of 3.48 µM in a biochemical assay using the ADP-Hunter methodology [1]. While the parent compound's activity is not directly reported, this data provides a baseline for the scaffold's potential. A structurally related compound, (E)-N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-phenylprop-2-enamide, showed no activity (EC50 > 79.4 µM) in a nuclear receptor coactivator 1 assay [2], indicating that small structural changes lead to significant shifts in target engagement and potency.

Medicinal Chemistry SV40 Large T Antigen ATPase Inhibition Binding Affinity

Regulatory and Analytical Method Application: 4-(4-Acetylpiperazin-1-yl)phenyl Acetate vs. Generic Piperazine Derivatives

4-(4-Acetylpiperazin-1-yl)phenyl acetate is specifically supplied with detailed characterization data compliant with regulatory guidelines (ICH Q2R2, USP) and can be used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for ANDAs [1]. This is in contrast to a generic piperazine derivative, which would lack the specific documentation and regulatory acceptance for this application. A recent 2025 study in BMC Chemistry details a validated HPLC method for separating six known impurities in ketoconazole cream, highlighting the critical need for specific impurity standards for accurate quantification [2].

Analytical Method Validation Regulatory Compliance Pharmaceutical Quality Control HPLC

Best Application Scenarios for 4-(4-Acetylpiperazin-1-yl)phenyl Acetate (CAS 133345-21-8)


Pharmaceutical Quality Control: Ketoconazole API and Drug Product Analysis

Used as a certified reference standard for the identification and quantification of Ketoconazole Impurity 26 in Ketoconazole active pharmaceutical ingredient (API) and finished drug products (e.g., creams) via HPLC or LC-MS methods [1]. Essential for meeting USP/EP monograph requirements and ICH Q2(R2) guidelines [1].

Abbreviated New Drug Application (ANDA) Support

Serves as a critical reference material for analytical method validation (AMV) and quality control (QC) during the development and submission of an ANDA for generic Ketoconazole formulations [1]. Its use ensures that impurity profiles are accurately characterized and reported to regulatory agencies.

Medicinal Chemistry Research: Scaffold for Biological Assays

The 4-(4-acetylpiperazin-1-yl)phenyl scaffold, as seen in derivatives like N-[4-(4-acetylpiperazin-1-yl)phenyl]-N-[(5-methylthien-2-yl)methyl]amine, shows measurable inhibition (IC50 = 3.48 µM) of SV40 Large T Antigen ATPase [2]. This suggests potential for further development as a chemical biology tool or lead compound, provided the specific derivative is used.

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